2-cyano-N'-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide
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Overview
Description
2-cyano-N’-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of 2-cyano-N’-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl chloride, which is then reacted with cyanoacetohydrazide under controlled conditions to yield the target compound . The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
2-cyano-N’-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
2-cyano-N’-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyano-N’-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes . For example, it may inhibit the activity of kinases, which play a crucial role in cell signaling and regulation .
Comparison with Similar Compounds
2-cyano-N’-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
2-cyano-5-methylpyrazolo[1,5-a]pyrimidine: This compound shares a similar core structure but differs in its functional groups, leading to different chemical and biological properties.
7-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile: Another related compound with variations in the substituents, affecting its reactivity and applications.
The uniqueness of 2-cyano-N’-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Biological Activity
2-cyano-N'-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 2-methylpyrazolo[1,5-a]pyrimidine derivatives with hydrazine or hydrazone precursors. This process often yields various derivatives that can be screened for biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives have shown selective cytotoxicity against various cancer cell lines, including HepG2 and 769-P cells. The mechanism of action often involves the inhibition of specific signaling pathways such as COX-2, which is linked to tumor proliferation and survival .
Table 1: Cytotoxicity of Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HepG2 | 15 | COX-2 inhibition |
Compound B | 769-P | 10 | Apoptosis induction |
Compound C | MCF-7 | 20 | Cell cycle arrest |
Antimicrobial Activity
In addition to anticancer properties, certain derivatives have demonstrated antimicrobial activity against a range of bacteria and fungi. The lipophilicity of these compounds plays a crucial role in their ability to penetrate microbial membranes .
Table 2: Antimicrobial Activity
Compound | Microorganism | MIC (µg/mL) |
---|---|---|
Compound D | E. coli | 32 |
Compound E | S. aureus | 16 |
Compound F | C. albicans | 64 |
Case Studies
- Study on Cytotoxicity : A recent investigation synthesized several hydrazide-hydrazone derivatives based on the core structure of this compound. The study found that certain modifications significantly increased selectivity and potency against cancer cell lines .
- Antimicrobial Screening : Another study focused on the antimicrobial properties of similar compounds revealed that modifications in the pyrazolo-pyrimidine structure enhanced activity against resistant strains of bacteria .
Properties
Molecular Formula |
C11H11N7O |
---|---|
Molecular Weight |
257.25 g/mol |
IUPAC Name |
N-[(Z)-[amino-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]amino]-2-cyanoacetamide |
InChI |
InChI=1S/C11H11N7O/c1-7-4-9-14-5-8(6-18(9)17-7)11(13)16-15-10(19)2-3-12/h4-6H,2H2,1H3,(H2,13,16)(H,15,19) |
InChI Key |
UHYJBSAMRWXAAQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NN2C=C(C=NC2=C1)/C(=N/NC(=O)CC#N)/N |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C(=NNC(=O)CC#N)N |
Origin of Product |
United States |
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